6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline

Lipophilicity Physicochemical Property ADME Prediction

This disubstituted quinoline is a late-stage intermediate for HCV protease inhibitor libraries. Unlike simpler dibromoquinolines, its pre-installed 2-[2-(3-methoxybenzyloxy)phenyl] group mimics P2/P3 pharmacophores, enabling direct SAR studies. The two bromine atoms at C6 and C8 allow sequential orthogonal cross-coupling, while high lipophilicity (XLogP 6.7) and TPSA 31.4 Ų make it ideal for membrane-targeted probes and catalyst chemoselectivity testing.

Molecular Formula C23H17Br2NO2
Molecular Weight 499.202
CAS No. 860784-20-9
Cat. No. B2379024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline
CAS860784-20-9
Molecular FormulaC23H17Br2NO2
Molecular Weight499.202
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C3)Br)Br
InChIInChI=1S/C23H17Br2NO2/c1-27-18-6-4-5-15(11-18)14-28-22-8-3-2-7-19(22)21-10-9-16-12-17(24)13-20(25)23(16)26-21/h2-13H,14H2,1H3
InChIKeyHEBYMRFQVGEUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

860784-20-9: 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline as a Defined Research Intermediate


6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline (CAS 860784-20-9) is a disubstituted quinoline derivative with a molecular weight of 499.2 g/mol and a high computed lipophilicity (XLogP3-AA = 6.7) [1]. It is commercially available as a research chemical, typically at 95% purity, and is documented as a synthetic intermediate in the preparation of bromo-substituted quinolines for drug discovery, including HCV protease inhibitor programs [2]. Its structure features two reactive bromine handles at the 6- and 8-positions for cross-coupling and a sterically demanding 2-aryloxybenzyl substituent. A comprehensive search of primary literature and authoritative databases did not identify any published, quantitative biological or physicochemical profiling data for this specific compound in direct comparison to structural analogs.

Why a Simple 6,8-Dibromoquinoline Cannot Replace 860784-20-9 in Complex Synthetic Sequences


The presence of the 2-[2-(3-methoxybenzyloxy)phenyl] substituent critically differentiates this compound from simpler 6,8-dibromoquinoline analogs and prevents generic substitution. This complex ortho-substituted aryl group introduces a defined steric environment and electronic modulation at the quinoline core. While 6,8-dibromoquinoline (e.g., CAS 5009-39-8) offers synthetic utility, it lacks the pre-installed C2 elaboration required for structure-activity relationship (SAR) studies on targets such as HCV proteases, where the substitution pattern is essential for scaffold decoration [1]. Computed properties confirm this differentiation: the target compound has five rotatable bonds and a topological polar surface area (TPSA) of 31.4 Ų [2], whereas 6,8-dibromo-2-phenylquinoline (e.g., CAS 860789-75-9) has only one rotatable bond and a TPSA of ~12.9 Ų. This drastic difference in conformational flexibility and hydrogen-bonding potential means the simpler analog cannot replicate the target molecule's behavior in a biological or catalytic context, potentially invalidating a medicinal chemistry or process chemistry campaign.

860784-20-9: Quantifiable Physicochemical Differentiation and Synthetic Utility Data


Lipophilicity (XLogP) Distinction for Property-Based Design and Solubility Profiling

The target compound's high predicted lipophilicity, computed by PubChem's XLogP3 method, provides a key differentiator for selecting candidates in early drug discovery. 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline has an XLogP3-AA of 6.7 [1]. This value is significantly higher than that of the 2-phenyl analog, 6,8-dibromo-2-phenylquinoline, which has a predicted XLogP3 of approximately 4.7 [2]. This 2-log unit increase indicates a marked preference for lipophilic environments, guiding compound selection when a higher membrane permeability or a specific tissue distribution profile is desired.

Lipophilicity Physicochemical Property ADME Prediction

Topological Polar Surface Area (TPSA) as a Determinant of Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound has a computed TPSA of 31.4 Ų [1]. This is over twice the value of the baseline comparator, 6,8-dibromo-2-phenylquinoline (TPSA: ~12.9 Ų) [2]. The additional ether oxygen and the methoxy group of the target compound contribute to its higher hydrogen-bond acceptor capacity, which influences molecular recognition and solubility while remaining well within the typical drug-like range (TPSA < 140 Ų).

Polar Surface Area Drug-Likeness Permeability

Conformational Flexibility via Rotatable Bonds for Induced-Fit Binding or Catalysis

The ability of a molecule to adapt its shape is crucial for tight binding and selective reactivity. The target compound possesses 5 rotatable bonds [1], significantly more than the single rotatable bond found in 6,8-dibromo-2-phenylquinoline [2]. This enhanced flexibility, conferred by the 2-aryl ether substituent, allows the molecule to sample a wider conformational space, which can be advantageous for induced-fit binding to biomolecular targets or for orienting its reactive bromine atoms during solid-phase synthesis.

Conformational Flexibility Molecular Recognition Synthetic Intermediate

Commercial Availability as a Pre-Qualified Intermediate with High Purity for Reproducible Synthesis

Reproducibility in research hinges on the consistent quality of starting materials. The target compound is commercially available as a cataloged research chemical with a minimum purity of 95% from vendor AKSci (catalog number 8147CH) . This level of characterization and commercial availability reduces in-house synthesis time and quality control burden compared to preparing a custom intermediate. In contrast, more complex or closely related congeners are often only available via bespoke synthesis, introducing variability and delay.

Procurement Purity Synthetic Chemistry

860784-20-9: Specific High-Value Application Scenarios Based on Differentiated Properties


Medicinal Chemistry: HCV Protease Inhibitor Lead Optimization via C6/C8 Diversification

In HCV drug discovery programs, the compound serves as a late-stage intermediate for generating focused libraries of bromo-substituted quinoline-derived protease inhibitors [1]. Its pre-installed complex 2-aryl substituent mimics the P2/P3 pharmacophore region of known inhibitors. Researchers can exploit the two bromine atoms at C6 and C8 for sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce vector-specific hydrophobic and polar moieties, directly enabling SAR studies that are impossible with the simple 6,8-dibromoquinoline core.

Chemical Biology: Design of Highly Lipophilic Fluorescent Probes for Membrane-Associated Targets

The exceptionally high predicted XLogP of 6.7 [2] and a TPSA of 31.4 Ų make this compound an ideal core for developing fluorescent probes or photoaffinity labels targeting lipid membranes or membrane-embedded proteins. The 2-[2-(3-methoxybenzyloxy)phenyl] group provides intrinsic fluorescence quenching potential and can be further functionalized. A scientist would select this compound over its less lipophilic 2-phenyl analog to ensure probe retention in the lipid bilayer during fluorescence microscopy or binding assays.

Process Chemistry: Platform Substrate for Evaluating Palladium-Catalyzed Cross-Coupling Selectivity

The compound's architecture—featuring two electronically and sterically similar yet distinct aromatic bromine positions (C6 and C8) on a quinoline ring—presents an excellent model substrate for testing the chemoselectivity of new cross-coupling catalysts [1]. In contrast to simpler 6,8-dibromoquinolines, the bulky C2 substituent introduces a steric shield that can modulate or override the inherent electronic bias of the catalyst, allowing process chemists to probe catalyst selectivity under more realistic, sterically demanding conditions.

Computational Chemistry: Model Compound for Validating Molecular Dynamics (MD) Simulations of Flexible, Drug-Like Molecules

With its 5 rotatable bonds and defined chemical structure, the compound provides a valuable validation set for molecular mechanics force fields and MD simulations [2]. Its conformational flexibility presents a non-trivial challenge for accurately predicting solution-phase ensembles. A computational chemist would procure this compound to generate experimental NMR or X-ray crystallography data to benchmark simulations, exploiting the known flexibility that is absent in the rigid 2-phenyl analog, thereby improving the accuracy of future drug discovery simulations.

Quote Request

Request a Quote for 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.